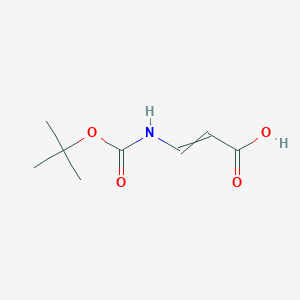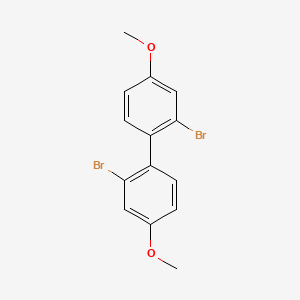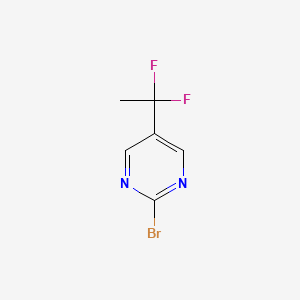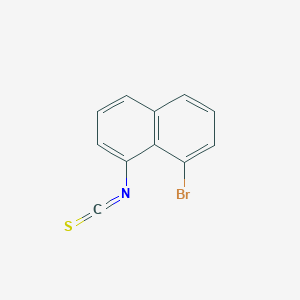
1-Bromo-8-isothiocyanatonaphthalene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-8-isothiocyanatonaphthalene is an organic compound with the molecular formula C₁₁H₆BrNS It is a derivative of naphthalene, where a bromine atom is substituted at the first position and an isothiocyanate group at the eighth position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-8-isothiocyanatonaphthalene can be synthesized through a multi-step process starting from naphthalene. The initial step involves the bromination of naphthalene to form 1-bromonaphthalene. This is typically achieved using bromine in the presence of a catalyst such as iron or aluminum bromide.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-8-isothiocyanatonaphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Addition Reactions: The isothiocyanate group can participate in addition reactions with nucleophiles, forming thiourea derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form sulfonyl derivatives or reduction to form amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide (NaNH₂) or potassium thiolate (KSR) under mild conditions.
Addition Reactions: Nucleophiles such as primary amines (RNH₂) or secondary amines (R₂NH) are used.
Oxidation and Reduction Reactions: Oxidizing agents like hydrogen peroxide (H₂O₂) or reducing agents like lithium aluminum hydride (LiAlH₄) are employed.
Major Products Formed
Substitution Reactions: Formation of 1-amino-8-isothiocyanatonaphthalene or 1-thio-8-isothiocyanatonaphthalene.
Addition Reactions: Formation of thiourea derivatives.
Oxidation and Reduction Reactions: Formation of sulfonyl or amine derivatives.
Aplicaciones Científicas De Investigación
1-Bromo-8-isothiocyanatonaphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Employed in the study of protein-ligand interactions due to its ability to form covalent bonds with nucleophilic amino acid residues.
Medicine: Investigated for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 1-Bromo-8-isothiocyanatonaphthalene involves its reactive isothiocyanate group, which can form covalent bonds with nucleophilic sites on biomolecules. This reactivity allows it to modify proteins and enzymes, potentially inhibiting their function. The bromine atom can also participate in halogen bonding, influencing the compound’s interaction with molecular targets .
Comparación Con Compuestos Similares
Similar Compounds
- 1-Bromo-2-isothiocyanatonaphthalene
- 1-Bromo-4-isothiocyanatonaphthalene
- 1-Bromo-5-isothiocyanatonaphthalene
Uniqueness
1-Bromo-8-isothiocyanatonaphthalene is unique due to the specific positioning of the bromine and isothiocyanate groups on the naphthalene ring. This positioning influences its reactivity and interaction with other molecules, making it distinct from its isomers. The combination of bromine and isothiocyanate groups also provides a versatile platform for further chemical modifications and applications .
Propiedades
Fórmula molecular |
C11H6BrNS |
|---|---|
Peso molecular |
264.14 g/mol |
Nombre IUPAC |
1-bromo-8-isothiocyanatonaphthalene |
InChI |
InChI=1S/C11H6BrNS/c12-9-5-1-3-8-4-2-6-10(11(8)9)13-7-14/h1-6H |
Clave InChI |
BDRWPCFRHYKCDH-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)N=C=S)C(=CC=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


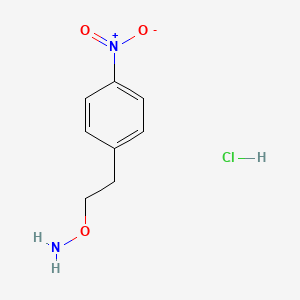
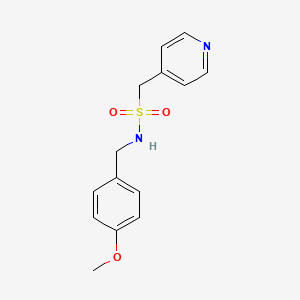
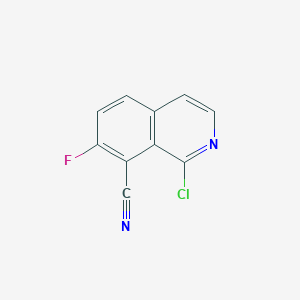
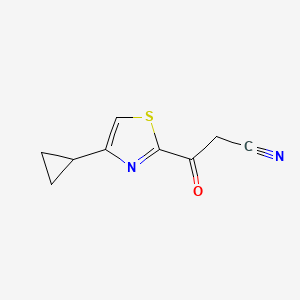
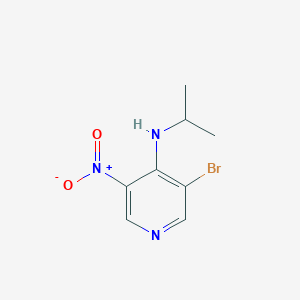
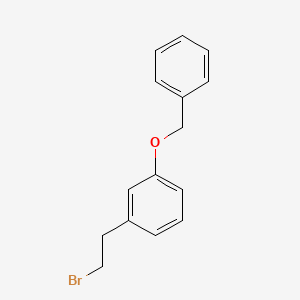
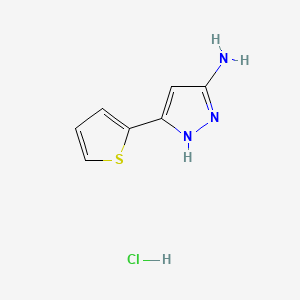
![8-Bromospiro[3,4-dihydro-1,4-benzoxazepine-2,1'-cyclobutane]-5-one](/img/structure/B13696460.png)
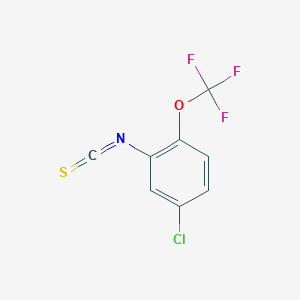
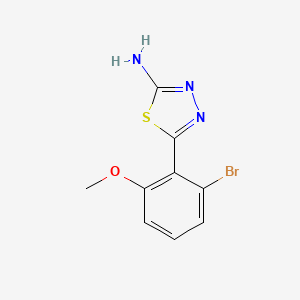
![6-(7-Bromo-9,9-dihexyl-9H-fluoren-2-yl)-2-butyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13696475.png)
